molecular formula C9H10N4O3 B2957909 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211472-13-7

2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2957909
CAS No.: 1211472-13-7
M. Wt: 222.204
InChI Key: BGCZSZNQTGJUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known for their wide range of biological activities . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .

Scientific Research Applications

Synthesis and Structural Analysis

  • A comprehensive study on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and some of their reactions provided insights into the creation of compounds through interaction with ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives. This research outlines the synthesis pathway for new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, highlighting the structural diversity and potential for further chemical exploration (Mohamed, 2021).

  • Another investigation focused on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines through a reduction process. This study not only illustrates the method of obtaining triazolo[4,3-a]pyrimidines but also discusses the mechanism behind the reaction, providing a deep dive into the chemical transformations of these compounds (Lashmanova et al., 2019).

  • Research on the azaindolizine compounds, specifically focusing on alkyl rearrangement of 5-methyl-7-alkoxy-s-triazolo [1,5-a] pyrimidines, provides an understanding of the behavior of alkyl groups in these derivatives. The study's findings on the structural outcomes of these rearrangements add valuable knowledge to the field of heterocyclic chemistry (Makisumi & Kanō, 1963).

Chemical Properties and Reactions

  • A detailed examination of the synthesis, structure, and reactions of 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines revealed the regioselective interactions and provided insights into the molecular electrostatic potential and geometries of the reagent molecules. This study is crucial for understanding the chemical behavior and potential applications of these compounds (Shikhaliev et al., 2008).

  • The process of cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole leading to ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates was studied. This research highlights the ring-chain isomerism and its dependence on solvent and substituent length, offering insights into the reactivity and isomerisation of these compounds (Pryadeina et al., 2008).

Properties

IUPAC Name

2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-6(8(14)15)3-10-9-11-7(4-16-2)12-13(5)9/h3H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCZSZNQTGJUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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